2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole
CAS No.: 175205-03-5
Cat. No.: VC0066078
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-03-5 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.3 |
| IUPAC Name | 5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H12N2O2S/c13-12-14-7-11(17-12)8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6-7H,1,4-5H2,(H2,13,14) |
| Standard InChI Key | ZTCABBMLLYFGHL-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)C3=CN=C(S3)N)OC1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole belongs to the class of 2-aminothiazole derivatives, which are characterized by a five-membered thiazole ring containing both sulfur and nitrogen atoms. The compound features an amino group (-NH₂) at the 2-position of the thiazole ring and a trimethylenedioxyphenyl group at the 5-position. This specific substitution pattern contributes to its unique chemical and biological properties.
The molecular structure can be represented as follows:
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Core structure: Thiazole ring with an amino group at the 2-position
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Substituent: 3,4-trimethylenedioxyphenyl group at the 5-position
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Alternative name: 5-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)thiazol-2-amine
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| CAS Number | 175205-03-5 |
| Appearance | Likely a crystalline solid (based on similar compounds) |
| Molecular Weight | 248.30 g/mol (calculated) |
| Solubility | Likely soluble in organic solvents such as ethanol, methanol, and DMSO (based on similar thiazole derivatives) |
Similar to other 2-aminothiazole derivatives, this compound likely exhibits characteristic spectroscopic properties. The presence of the amino group at the 2-position typically influences its hydrogen bonding capabilities and reactivity. The trimethylenedioxyphenyl group introduces additional structural rigidity and may affect the compound's lipophilicity and membrane permeability.
Synthesis Methods and Characterization
Characterization Techniques
The structural confirmation of 2-aminothiazole derivatives typically involves multiple analytical techniques:
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Spectroscopic Analysis:
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FT-IR spectroscopy: For identifying functional groups
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¹H NMR and ¹³C NMR: For structural elucidation
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Mass spectrometry: For molecular weight confirmation
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Elemental Analysis:
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To confirm the elemental composition
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For related thiazole derivatives, characteristic IR absorption bands include those for NH₂ groups (typically around 3300-3400 cm⁻¹) and the C=N stretching of the thiazole ring . In ¹H NMR spectra, the amino group protons of similar 2-aminothiazole derivatives often appear as singlets in the range of 6-7 ppm .
"Several 4-(5-methylisoxazol-3-ylamino) thiazoles were prepared and evaluated as cytotoxic agents against three human cancer cell lines (HCT-116, HePG-2, and MCF-7). Compound 6, with IC₅₀ = 20.2 μg/mL against the Hep-G2 cell line, was as potent as the reference drug, doxorubicin (IC₅₀ = 21.6 μg/mL)."
The structural elements of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole may similarly confer antiproliferative properties, potentially through inhibition of cancer-related kinases such as EGFR or BRAF.
Table 2: Potential Biological Activities of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole Based on Related Thiazole Derivatives
Structure-Activity Relationship Analysis
Influence of the 2-Amino Group
The 2-amino group in thiazole derivatives plays a crucial role in their biological activities. This functional group can participate in hydrogen bonding with target proteins and can influence the compound's water solubility and pharmacokinetic properties. In related 2-aminothiazole derivatives, this group has been associated with enhanced biological activities:
"Compounds with electron-withdrawing groups demonstrated inhibition zones against S. aureus, S. epidermidis, and B. subtilis. Minimum inhibitory concentrations (MICs) for these gram-positive bacteria ranged from 0.98 to 3.9 μg/ml, while ampicillin displayed an MIC of 0.24 μg/ml."
The 2-amino group in 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole is likely to contribute significantly to its potential biological activities through similar mechanisms.
Role of the Trimethylenedioxyphenyl Substituent
The trimethylenedioxyphenyl group at the 5-position of the thiazole ring introduces specific structural characteristics that may influence the compound's biological properties. This substituent contains oxygen atoms that can serve as hydrogen bond acceptors, potentially enhancing interaction with biological targets.
Research on related thiazole derivatives suggests that the nature of substituents at the 5-position significantly affects their biological activities:
"In addition, moderate-to-weak inhibitory activities were observed for the rest of kinases (AKT2, CDK2/Cylin A1, PDGFRβ, VEGFR-2, BRAF[V600E]"
The trimethylenedioxyphenyl group in 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole may confer unique binding properties with specific enzyme targets, potentially resulting in distinct biological activities compared to other thiazole derivatives.
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